molecular formula C16H20N4 B12238501 4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B12238501
M. Wt: 268.36 g/mol
InChI Key: FIUONVBFKUYBGO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 5, and a phenylpiperazine moiety at position 6. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethylpyrimidine with 4-phenylpiperazine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and phenylpiperazine substituents enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C16H20N4/c1-13-14(2)17-12-18-16(13)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3

InChI Key

FIUONVBFKUYBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

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